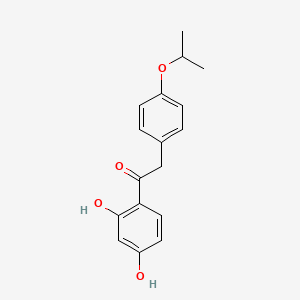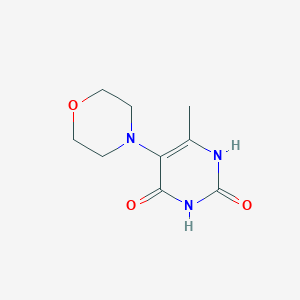
6-methyl-5-(4-morpholinyl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-(4-morpholinyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative known for its various biological activities. Pyrimidine derivatives have been extensively studied due to their importance in biological systems and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of 6-methyl-5-(4-morpholinyl)-pyrimidinediones involves several methods. For example, Martínez et al. (2012) describe the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using palladium-catalyzed cross-coupling reactions, highlighting the versatility and efficiency of this approach (Martínez et al., 2012).
Molecular Structure Analysis
The molecular structure of 6-methyl-5-(4-morpholinyl)-pyrimidinediones shows significant electronic polarization. Orozco et al. (2008) found that despite high levels of substitution, the pyrimidine rings are effectively planar, and various intramolecular hydrogen bonds form distinct sheet structures in these compounds (Orozco et al., 2008).
Chemical Reactions and Properties
These compounds undergo various nucleophilic reactions. Kinoshita et al. (1992) studied the reactions of 1-(bromoalkyl)-5-bromo-6-bromomethyl-3-methyl-2,4(1H,3H)-pyrimidinedione with different nucleophiles, leading to a range of substituted compounds (Kinoshita et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting point, depend on the specific substituents and structural configurations. However, detailed studies specifically on the physical properties of 6-methyl-5-(4-morpholinyl)-pyrimidinediones were not identified in the available literature.
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are influenced by the pyrimidine core and morpholine group. For instance, Tyrkov (2020) explored the synthesis of pyrimidine derivatives involving morpholine under specific conditions, indicating the influence of morpholine on the chemical behavior of these compounds (Tyrkov, 2020).
特性
IUPAC Name |
6-methyl-5-morpholin-4-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6-7(8(13)11-9(14)10-6)12-2-4-15-5-3-12/h2-5H2,1H3,(H2,10,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJVCZIRSBFPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-methyl-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

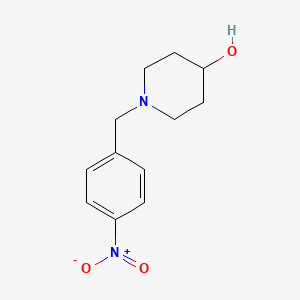

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5637796.png)
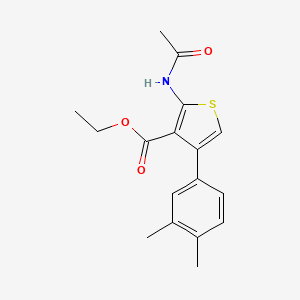
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637820.png)
![rel-(1S,6R)-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B5637826.png)
![5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5637830.png)
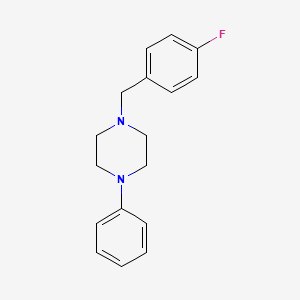
![rel-(1R,5R)-6-(cyclopropylmethyl)-3-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5637843.png)
![5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5637849.png)
![(3S*,4S*)-4-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637851.png)
![N-[1-(aminocarbonyl)cyclopentyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5637854.png)
![5-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B5637863.png)
